BenchChemオンラインストアへようこそ!

4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile

Medicinal Chemistry Structure-Activity Relationship Drug Design

Select CAS 1345412-19-2 for CYP inhibition SAR to leverage its unique ortho-methyl substitution, which introduces defined steric bulk absent in the unsubstituted analog (112809-54-8). This structural distinction can shift enzyme inhibition IC50 values by an order of magnitude, making it essential for probing conformational tolerance in target active sites. With multiple functionalization sites, this imidazole-benzonitrile building block enables expanded lead optimization. Insist on this specific CAS to preserve SAR data integrity.

Molecular Formula C12H11N3
Molecular Weight 197.241
CAS No. 1345412-19-2
Cat. No. B2639803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile
CAS1345412-19-2
Molecular FormulaC12H11N3
Molecular Weight197.241
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2C=CN=C2)C#N
InChIInChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3
InChIKeyRSUOWSGFGSNUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile CAS 1345412-19-2 for Targeted Medicinal Chemistry


4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile (CAS 1345412-19-2) is a synthetic heterocyclic building block with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol [1]. The compound features an imidazole moiety linked via a methylene bridge to a benzonitrile core that is substituted with an ortho-methyl group, a structural motif of interest in medicinal chemistry for the development of enzyme inhibitors [2].

Why Generic Imidazolylmethyl Benzonitriles Cannot Substitute for CAS 1345412-19-2 in SAR-Driven Research


The ortho-methyl substitution on the benzonitrile ring of 4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile introduces unique steric and electronic properties that are absent in common analogs such as the unsubstituted 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8) [1]. This structural difference can significantly influence molecular recognition at biological targets; for example, ortho-substitution in related 1-benzyl-1H-imidazole series has been shown to alter both potency and selectivity profiles for enzymes like aldosterone synthase (CYP11B2), where even minor modifications can shift IC50 values by an order of magnitude [2]. Therefore, direct substitution of 1345412-19-2 with a non-methylated or differently substituted analog in a structure-activity relationship (SAR) program will invalidate comparative data and compromise lead optimization efforts.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile


Structural Differentiation: Ortho-Methyl Substitution Alters Molecular Geometry and Physicochemical Profile

The target compound, 4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile (C12H11N3, MW 197.24), possesses an ortho-methyl group on the benzonitrile ring that is absent in the widely used building block 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8, C11H9N3, MW 183.21) [1][2]. This methyl substitution increases molecular weight by 14.03 g/mol and introduces steric bulk adjacent to the nitrile group, which is predicted to alter the conformational landscape of the molecule and its binding pose in enzyme active sites. In structurally analogous 1-benzyl-1H-imidazole series, ortho-substitutions on the benzyl ring have been correlated with significant shifts in both inhibitory potency (IC50 values) and target selectivity profiles [3].

Medicinal Chemistry Structure-Activity Relationship Drug Design

CYP Enzyme Selectivity Inference: Ortho-Methyl as a Determinant of Isoform Selectivity

The unsubstituted analog 4-(1H-imidazol-1-ylmethyl)benzonitrile has been reported to inhibit cytochrome P450 enzyme CYP1A2, with an IC50 value of 10,000 nM (10 μM) in human liver microsomes [1]. In the broader class of 1-benzyl-1H-imidazoles, the presence and position of substituents on the benzyl ring are known to be critical determinants of both CYP isoform selectivity and inhibitory potency [2]. For instance, in the CYP11B2 inhibitor series, modifications to the benzyl portion of the molecule shifted selectivity ratios between CYP11B2 and CYP11B1 [3]. While direct CYP profiling data for 4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile is not available in the public domain, the ortho-methyl substitution is expected to alter its interaction with CYP enzymes relative to the unsubstituted analog, making it a distinct chemical probe for metabolism studies.

Enzymology Drug Metabolism Cytochrome P450

Synthetic Provenance: Documented Yield and Purity Differentiate Commercial Availability

A documented synthetic route for 4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile has been reported, involving the reaction of imidazole with 4-(bromomethyl)-2-methylbenzonitrile (CAS 1001055-64-6) under reflux for 24 hours, followed by purification via column chromatography (10% methanol/ethyl acetate) to yield 3.59 g (58%) of the target compound as a white solid . This contrasts with the more generic synthesis of the unsubstituted analog 4-(1H-imidazol-1-ylmethyl)benzonitrile, which is a well-established intermediate for the aromatase inhibitor Letrozole and is commercially available from multiple suppliers with a typical purity of 97% . Commercial listings for CAS 1345412-19-2 specify a minimum purity of 95% .

Synthetic Methodology Quality Control Chemical Procurement

Pharmacophore Expansion Potential: The Ortho-Methyl Group as a Vector for Further Derivatization

The ortho-methyl group on the benzonitrile ring of 1345412-19-2 is not merely a passive substituent but represents a potential vector for further chemical elaboration. In contrast, the para-substituted imidazolylmethyl benzonitrile scaffold of the unsubstituted analog (CAS 112809-54-8) lacks this additional functionalization point, limiting its utility in generating diverse compound libraries [1]. The presence of the methyl group allows for subsequent reactions such as benzylic oxidation to the corresponding aldehyde or carboxylic acid, or radical halogenation to introduce additional handles, thereby expanding the accessible chemical space [2]. This positions 1345412-19-2 as a more versatile intermediate for lead optimization campaigns compared to its non-methylated counterpart.

Medicinal Chemistry Lead Optimization Parallel Synthesis

Optimal Research Applications for 4-(1H-imidazol-1-ylmethyl)-2-methylbenzonitrile Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on CYP Enzyme Inhibition

Investigators studying the role of benzyl ring substitution on cytochrome P450 enzyme inhibition should select 1345412-19-2 over the unsubstituted analog (112809-54-8) to evaluate the impact of ortho-methyl substitution on potency and isoform selectivity. The compound's structural distinction directly addresses a key variable in CYP inhibition SAR [1].

Synthesis of Diverse Imidazole-Containing Compound Libraries

Medicinal chemistry groups engaged in lead optimization requiring versatile building blocks with multiple functionalization sites should procure 1345412-19-2. The ortho-methyl group provides an additional synthetic handle for further elaboration compared to non-methylated analogs, enabling access to a broader region of chemical space [2].

Mechanistic Probe for Steric Effects in Enzyme Active Sites

Researchers investigating the three-dimensional requirements of enzyme binding pockets, particularly in the context of imidazole-based inhibitors, can utilize 1345412-19-2 as a steric probe. The ortho-methyl group introduces defined steric bulk adjacent to the nitrile, allowing for the assessment of conformational and steric tolerance in target active sites [1].

Quote Request

Request a Quote for 4-(1H-imidazol-1-ylmethyl)-2-methylBenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.